molecular formula C11H9F3O3 B12313986 2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B12313986
M. Wt: 246.18 g/mol
InChI Key: QMMUQXNXBGIHKB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a fluorinated organic compound that belongs to the class of benzopyrans. The trifluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity . The compound may also influence cellular signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)isonicotinic acid
  • Trifluoromethyl ethers

Comparison: Compared to similar compounds, 2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to its benzopyran structure, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)9-7(10(15)16)5-6-3-1-2-4-8(6)17-9/h1-4,7,9H,5H2,(H,15,16)

InChI Key

QMMUQXNXBGIHKB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC2=CC=CC=C21)C(F)(F)F)C(=O)O

Origin of Product

United States

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